molecular formula C16H11F2NO B8280841 1-(3,4-Difluorobenzyl)indole-4-carbaldehyde

1-(3,4-Difluorobenzyl)indole-4-carbaldehyde

Cat. No. B8280841
M. Wt: 271.26 g/mol
InChI Key: OHWUBALAVZMYRY-UHFFFAOYSA-N
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Patent
US05811439

Procedure details

The same procedures used in Example 1 were repeated except for using 725 mg of indole-4-carbaldehyde and 1.14 g of 3,4-difluorobenzyl bromide in place of the benzyl bromide used in Example 1 to give 1.32 g of 1-(3,4-difluorobenzyl)indole-4-carbaldehyde as a yellow oily substance. The yield thereof was found to be 97%.
Quantity
725 mg
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1.[F:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[F:21])[CH2:16]Br>>[F:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][C:20]=1[F:21])[CH2:16][N:1]1[C:9]2[CH:8]=[CH:7][CH:6]=[C:5]([CH:10]=[O:11])[C:4]=2[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
725 mg
Type
reactant
Smiles
N1C=CC=2C(=CC=CC12)C=O
Step Two
Name
Quantity
1.14 g
Type
reactant
Smiles
FC=1C=C(CBr)C=CC1F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CN2C=CC=3C(=CC=CC23)C=O)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: CALCULATEDPERCENTYIELD 97.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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